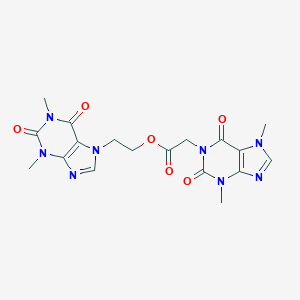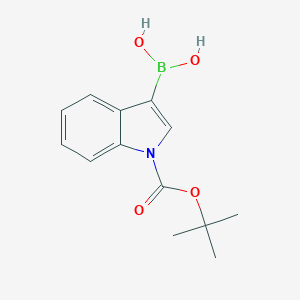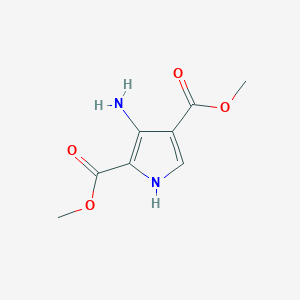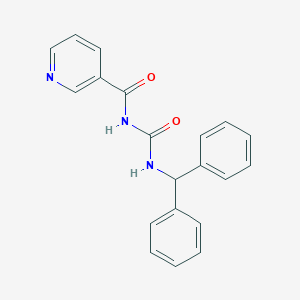
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, also known as DPA-Pyridine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. For example, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- may induce changes in gene expression that could lead to therapeutic effects.
生化学的および生理学的効果
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease research, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In materials science, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to exhibit fluorescence and self-assembly properties.
実験室実験の利点と制限
One of the main advantages of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is its versatility in various fields of research. It can be used as a tool to study protein-ligand interactions, enzyme inhibition, and gene expression regulation. However, one limitation of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is its potential toxicity, which may limit its use in certain applications. Additionally, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- may not be effective in all types of cancer or neurological disorders, which may limit its therapeutic potential.
将来の方向性
For 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- research include exploring its potential as a drug candidate for the treatment of various diseases, developing new synthesis methods to improve its purity and yield, and investigating its properties for the development of functional materials. Additionally, further studies are needed to fully understand the mechanism of action of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- and its potential side effects in vivo.
Conclusion:
In conclusion, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- in various applications and to understand its mechanism of action and potential side effects.
合成法
The synthesis of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- involves the reaction of 3-pyridinecarboxylic acid with N-((diphenylmethyl)amino)acetic acid followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is then purified through column chromatography to obtain 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- in high purity.
科学的研究の応用
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been used as a tool to study protein-ligand interactions and enzyme inhibition. In materials science, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been explored as a building block for the synthesis of functional materials.
特性
CAS番号 |
168779-54-2 |
|---|---|
製品名 |
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- |
分子式 |
C20H17N3O2 |
分子量 |
331.4 g/mol |
IUPAC名 |
N-(benzhydrylcarbamoyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c24-19(17-12-7-13-21-14-17)23-20(25)22-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H,(H2,22,23,24,25) |
InChIキー |
FLKSZAQZBFTGRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CN=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CN=CC=C3 |
その他のCAS番号 |
168779-54-2 |
同義語 |
N-(benzhydrylcarbamoyl)pyridine-3-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



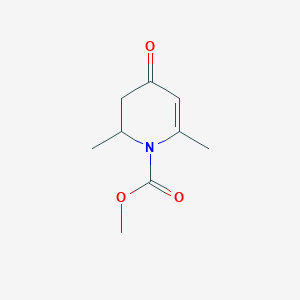

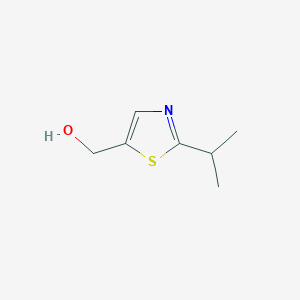
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
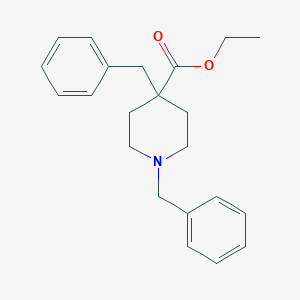
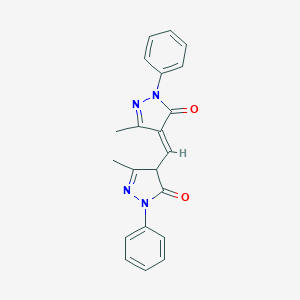
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
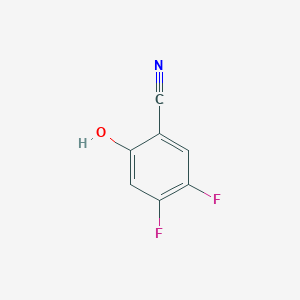
![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
